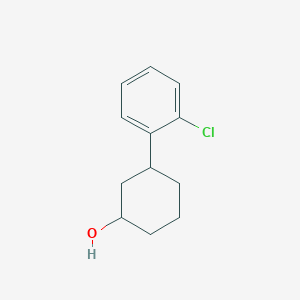

3-(2-Chlorophenyl)-cyclohexanol

Description

3-(2-Chlorophenyl)-cyclohexanol is a cyclohexanol derivative featuring a 2-chlorophenyl substituent at the 3-position of the cyclohexane ring. Cyclohexanol derivatives are known for pharmacological relevance, including anti-inflammatory and analgesic activities .

Propriétés

IUPAC Name |

3-(2-chlorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9-10,14H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYAWJAFXGRNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

3-(2-Chlorophenyl)-cyclohexanol has several applications across different fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and receptor binding.

Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 3-(2-Chlorophenyl)-cyclohexanol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following compounds are structurally related to 3-(2-Chlorophenyl)-cyclohexanol, differing in substituent positions, functional groups, or aromatic moieties:

Key Observations :

- Functional Groups: The hydroxyl group in cyclohexanol derivatives enhances polarity compared to ketone or nitro groups in cyclohexanones.

- Substituent Effects :

- Chloro (electron-withdrawing) vs. methoxy (electron-donating) groups alter electronic properties and hydrophobicity.

- Substituent position (e.g., 2- vs. 3-chlorophenyl) influences steric interactions and molecular symmetry.

Physicochemical Properties

*Estimated based on structural analogs.

- LogP : The chloro group increases hydrophobicity compared to methoxy derivatives.

Méthodes De Préparation

Epoxycyclohexane Ring-Opening with 2-Chlorophenyl Nucleophiles

One effective method involves the ring-opening of epoxycyclohexane derivatives by nucleophilic attack from 2-chlorophenyl-containing reagents under basic or acidic catalysis. This method benefits from mild reaction conditions and high selectivity.

- Reaction Conditions : Typically conducted at 50-100 °C for 4-5 hours with strong bases such as sodium hydroxide or potassium hydroxide as catalysts.

- Mechanism : The nucleophile attacks the less hindered carbon of the epoxy ring, leading to cyclohexanol formation substituted with the chlorophenyl moiety.

- Advantages : High yield and selectivity due to controlled ring-opening; minimal byproduct formation.

Friedel-Crafts Alkylation of Cyclohexanol Derivatives

Friedel-Crafts alkylation is used to introduce the 2-chlorophenyl group onto cyclohexanol or its derivatives.

- Catalysts : Lewis acids like aluminum chloride (AlCl3), iron(III) chloride (FeCl3), or zinc chloride (ZnCl2) are employed to activate the electrophile.

- Procedure : The cyclohexanol intermediate is reacted with 2-chlorophenyl chloride or related electrophiles under controlled temperature (15-25 °C) for 0.5-1.5 hours.

- Outcome : The reaction proceeds with regioselectivity influenced by steric hindrance, favoring para-substitution and minimizing isomer formation.

- Notes : Use of solvents such as 1,2-dichloroethane improves reaction control and product isolation.

Utilization of Cyclohexanone Byproducts and Chlorination

A patented method describes the preparation of 2-chlorocyclohexanol (a close analog) from cyclohexanone byproduct light oil containing cyclohexene oxide:

- Step 1 : Ring-opening of cyclohexene oxide with hydrogen chloride in the presence of auxiliary agents (e.g., sodium chloride) at 10-60 °C for 1-4 hours to yield 2-chlorocyclohexanol.

- Step 2 : Oxidation of 2-chlorocyclohexanol using oxidants like Dess-Martin periodinane at 20-40 °C for 1-4 hours to produce o-chlorocyclohexanone.

- Relevance : This method provides a route to chlorinated cyclohexanol intermediates that can be further functionalized to 3-(2-chlorophenyl)-cyclohexanol through subsequent coupling reactions.

| Method | Key Reagents/Catalysts | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Epoxycyclohexane ring-opening | Epoxycyclohexane, 2-chlorophenyl nucleophile, NaOH/KOH | 100-102 | 4-5 | >85 | High selectivity, mild conditions |

| Friedel-Crafts alkylation | 2-chlorophenyl chloride, AlCl3/FeCl3/ZnCl2, 1,2-dichloroethane | 15-25 | 0.5-1.5 | 80-90 | Regioselective, requires Lewis acid catalyst |

| Cyclohexanone byproduct chlorination | Cyclohexene oxide (from light oil), HCl, NaCl (auxiliary), Dess-Martin periodinane | 10-60 (ring-opening); 20-40 (oxidation) | 1-4 (each step) | >90 (chlorocyclohexanone) | Industrially viable, utilizes byproducts |

- Catalyst Selection : Strong bases such as sodium hydroxide enhance ring-opening efficiency, while Lewis acids improve Friedel-Crafts alkylation regioselectivity.

- Temperature Control : Maintaining moderate temperatures (15-25 °C) during alkylation minimizes side reactions and isomer formation.

- Auxiliary Agents : Addition of salts like sodium chloride during ring-opening improves selectivity and yield by stabilizing intermediates.

- Purification : Washing with aqueous solutions (e.g., Na2CO3) and distillation under reduced pressure are essential for isolating high-purity products.

- Industrial Relevance : Methods utilizing cyclohexanone byproduct light oil demonstrate economic and environmental advantages by valorizing waste streams.

The preparation of this compound can be efficiently achieved through ring-opening of epoxycyclohexane derivatives followed by Friedel-Crafts alkylation or via chlorination of cyclohexanone byproducts. Each method offers distinct advantages in terms of yield, selectivity, and industrial applicability. Careful control of reaction parameters and catalyst choice is critical to optimizing the synthesis.

Q & A

Q. What are the key safety considerations when handling 3-(2-Chlorophenyl)-cyclohexanol in laboratory settings?

Methodological Answer:

- Hazard Identification : The compound’s chlorophenyl group suggests potential toxicity similar to 3-chlorophenol, which is harmful if swallowed (H302) and requires precautions like avoiding inhalation/ingestion .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation to mitigate vapor exposure .

- Emergency Protocols : In case of skin contact, wash with water; for eye exposure, rinse for 15 minutes. Use CHEMTREC (1-800-424-9300) for spills or accidents .

Q. How can researchers confirm the purity of this compound using common analytical techniques?

Methodological Answer:

- Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .

- Spectroscopy : Use -NMR to verify structural integrity (e.g., cyclohexanol proton signals at δ 1.2–2.1 ppm and aromatic protons at δ 7.0–7.5 ppm) .

- Melting Point Analysis : Compare observed melting points with literature values to detect impurities .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing the synthesis yield of this compound under acidic conditions?

Methodological Answer:

- Factorial Design : Use a Yates pattern to evaluate variables like temperature (e.g., 60–100°C), molar ratio (chlorophenyl precursor:cyclohexanol = 1:1 to 1:3), and catalyst concentration (e.g., 50–70% perchloric acid). This minimizes trial runs and identifies interactions between parameters .

- Response Surface Methodology (RSM) : Model the reaction to predict optimal conditions. For example, achieved >90% yield in o-cresol alkylation by optimizing time (2 hours addition, 1 hour stirring) .

Q. How can reactive distillation techniques be adapted for the synthesis of this compound derivatives?

Methodological Answer:

- Two-Step Process :

- Esterification : React cyclohexene with a chlorophenyl-containing acid (e.g., 2-chlorobenzoic acid) using formic acid as a catalyst.

- Hydrolysis : Use reactive distillation to hydrolyze the ester intermediate, separating water and product in situ. achieved near-complete conversion of cyclohexene to cyclohexanol with low catalyst loadings via this method .

- Column Configuration : Design a coupled reactive distillation column to enhance equilibrium shifts, leveraging azeotrope-breaking solvents.

Q. What methodologies are effective in resolving stereochemical ambiguities in this compound synthesis?

Methodological Answer:

- X-ray Crystallography : Resolve stereoisomers by growing single crystals in ethanol and analyzing lattice parameters. used this to confirm the structure of a chlorophenyl-cyclohexane derivative .

- Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol mobile phases to separate enantiomers.

- Dynamic NMR : Monitor ring-flipping kinetics in cyclohexanol derivatives to assign axial/equatorial substituents .

Q. How should researchers address discrepancies in reported catalytic efficiencies for cyclohexanol derivatives in alkylation reactions?

Methodological Answer:

- Controlled Replication : Reproduce studies under identical conditions (e.g., catalyst type, solvent purity). highlighted that perchloric acid outperforms sulfuric acid in o-cresol alkylation due to reduced side reactions .

- Kinetic Analysis : Compare activation energies (Arrhenius plots) and intermediate stability via in-situ FTIR or GC-MS.

- Catalyst Characterization : Use BET surface area analysis or TEM to assess catalyst deactivation mechanisms (e.g., pore blockage in acidic resins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.